Dulcin-d5
Description
Historical Context of Dulcin and the Evolution of Analytical Surrogate Development
Dulcin, also known as (4-ethoxyphenyl)urea, is an artificial sweetener discovered in 1883 by Polish chemist Józef Berlinerblau. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.netzealjournals.com It was one of the early artificial sweeteners, first mass-produced around seven years after its discovery. wikipedia.org Although it did not achieve the same market success as saccharin, Dulcin was an important sweetener in the early 20th century, notably lacking the bitter aftertaste associated with saccharin. wikipedia.org
The development of analytical methods for detecting and quantifying various compounds in complex matrices has a long history. Early analytical tests for Dulcin were developed, such as Wender's test from 1894, which involved reacting Dulcin with fuming nitric acid followed by the addition of phenol (B47542) and sulfuric acid to produce a blood-red color. researchgate.netresearchgate.netzealjournals.com Other tests utilized electron-capturing reagents like mercuric nitrate (B79036) or silver nitrate, resulting in a violet color. researchgate.netzealjournals.com These historical methods highlight the early need for specific chemical tests to identify and potentially quantify compounds like Dulcin in various samples.
The evolution of analytical chemistry has led to the development of more sophisticated techniques, including chromatography and mass spectrometry. acs.org In modern analytical procedures, particularly for trace level analysis, the use of analytical surrogates and internal standards is critical for ensuring accuracy, precision, and reliability. musechem.commdic.org A surrogate standard is typically a substance chemically similar to the analyte of interest but distinguishable from it, added at the beginning of sample preparation to monitor method performance and account for losses during extraction and cleanup. chromforum.org Stable isotope-labeled compounds are frequently employed as internal standards or surrogate analytes in quantitative analysis, especially in mass spectrometry, due to their nearly identical chemical behavior to the unlabeled analyte but distinct mass. nih.govmusechem.comnih.govnih.gov
Rationale for Scholarly Investigation of Dulcin-d5 as a Deuterated Analytical Standard
The rationale for the scholarly investigation of this compound as a deuterated analytical standard stems from the need for accurate and reliable quantification of Dulcin in various matrices using advanced analytical techniques like mass spectrometry. This compound is a stable isotope-labeled analogue of Dulcin, where five hydrogen atoms have been replaced by deuterium (B1214612). cymitquimica.com Specifically, the provided information indicates the pentadeuteration on the ethoxy group, with synonyms like [4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]urea. cymitquimica.com
The use of a deuterated internal standard like this compound in mass spectrometry-based methods offers significant advantages. musechem.comnih.govlcms.cz It can compensate for matrix effects, variations in sample preparation efficiency, and fluctuations in instrument response, which are common challenges in the analysis of complex samples. musechem.comnih.govlcms.cz By adding a known amount of this compound to a sample before extraction and analysis, the ratio of the native Dulcin to the labeled internal standard can be used for precise quantification, even if there are losses or signal suppression/enhancement during the analytical process. musechem.comnih.govlcms.cz
Research involving this compound would focus on its synthesis, characterization, and validation as an internal standard for the quantitative analysis of Dulcin in relevant matrices, such as food samples where Dulcin's historical use might necessitate monitoring, or in research settings where Dulcin is used or studied. researchgate.netresearchgate.net This includes determining its isotopic purity, developing analytical methods utilizing this compound, and demonstrating the method's accuracy, precision, and robustness. The investigation contributes to the broader field of analytical chemistry by providing a validated tool for the reliable determination of Dulcin.
Properties
Molecular Formula |
C₉H₇D₅N₂O₂ |
|---|---|
Molecular Weight |
185.23 |
Synonyms |
N-(4-Ethoxyphenyl)urea-d5; (p-Ethoxyphenyl)urea-d5; (4-Ethoxyphenyl)urea-d5; (p-Ethoxyphenyl)urea-d5; 1-(4-Ethoxyphenyl)urea-d5; 4-Ureidophenetole-d5; Dulcine-d5; N-(4-Ethoxyphenyl)urea-d5; NSC 1839-d5; Phenetolcarbamide-d5; Sucrol-d5; Valzin-d5; p-P |
Origin of Product |
United States |
Synthetic Methodologies for Dulcin D5
Strategic Approaches to Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium into organic molecules can be strategically planned. For Dulcin-d5, the primary objective is the selective deuteration of the ethyl group (-OC₂H₅) attached to the phenyl ring via an ether linkage.
Direct Deuteration Techniques for Aromatic and Aliphatic Sites
Direct deuteration involves the exchange of hydrogen atoms with deuterium atoms in an existing molecular framework. While direct methods exist for deuterating aromatic rings, achieving selective and complete deuteration of aliphatic chains, such as the ethyl group in Dulcin, presents synthetic challenges.
Recent advancements in catalysis have provided new avenues for site-specific alkyl deuteration. A notable example is the Cu-catalyzed redox-neutral deacylative deuteration, which employs a methylketone moiety as a transient activating group organic-chemistry.orgacs.orgnih.gov. This method, utilizing N-methylpicolino-hydrazonamide (MPHA), facilitates the cleavage of C-C bonds and enables controlled mono-, di-, and trideuteration at specific positions using D₂O as the deuterium source organic-chemistry.orgacs.orgnih.gov. This technique has demonstrated the capability to generate a full complement of deuterated ethyl groups acs.orgnih.gov. However, applying this method directly to a complex molecule like a pre-formed p-ethoxyphenyl derivative would require careful optimization to ensure that deuteration is confined to the ethyl group and does not affect other hydrogen atoms in the molecule.
Another method for preparing deuterated alkanes involves the dehalogenation of alkyl halides using zinc dust in deuterium oxide, which has been shown to produce deuterated ethanes with high isotopic purity cdnsciencepub.comcdnsciencepub.com. This suggests a potential route for synthesizing a deuterated ethyl halide precursor.
Utilization of Deuterated Precursors in Multi-step Synthesis
A more common and often more precise strategy for synthesizing isotopically labeled compounds like this compound is the incorporation of pre-deuterated building blocks into the target molecule through a multi-step synthetic sequence.
For this compound, a key deuterated intermediate would be a p-ethoxyphenyl moiety bearing a perdeuterated ethyl group (-OC₂D₅). This can typically be achieved by reacting a suitable phenol (B47542) derivative, such as p-hydroxyphenylurea or a protected form, with a perdeuterated ethylating agent, most commonly iodoethane-d5 (B31937) (C₂D₅I) chemdad.comguidechem.comisotope.comscbt.com. Iodoethane-d5 is commercially available and serves as a source of perdeuterated ethyl groups in organic synthesis isotope.comscbt.com.
The conventional synthesis of non-deuterated Dulcin often involves the reaction of p-phenetidine (B124905) (4-ethoxyaniline) or its hydrochloride salt with urea (B33335) wikipedia.orgorgsyn.orgrsc.orgresearchgate.netyoutube.comsci-hub.stacs.orgorgsyn.orgresearchgate.netscribd.comresearchgate.netchegg.com. Other reported methods include the reaction of p-phenetidine with potassium cyanate (B1221674) wikipedia.org or the reaction of p-ethoxyphenylurethan with ammonia (B1221849) orgsyn.orgorgsyn.org. To synthesize this compound using a deuterated precursor approach, one could synthesize perdeuterated p-phenetidine (containing a -OC₂D₅ group) and subsequently react it with urea.
The synthesis of p-phenetidine with a perdeuterated ethyl group would likely commence from p-aminophenol, followed by a Williamson ether synthesis utilizing iodoethane-d5 rsc.orgsci-hub.st. The reaction of p-aminophenol with a base and subsequent addition of C₂D₅I would yield perdeuterated p-phenetidine. This perdeuterated intermediate could then be subjected to the established reaction conditions for Dulcin synthesis with urea to furnish this compound.
An alternative synthetic strategy could involve synthesizing p-hydroxyphenylurea first and then performing an O-alkylation of the hydroxyl group with iodoethane-d5. The synthesis of p-hydroxyphenylurea can be accomplished through various routes, and the subsequent reaction with C₂D₅I would introduce the perdeuterated ethyl moiety.
Optimization of Synthetic Pathways for Enhanced Isotopic Purity and Yield
Optimizing the synthetic route for this compound is paramount to achieving high yields of the desired product with maximal isotopic purity. This involves meticulous control of reaction parameters, effective purification techniques, and strategies to minimize hydrogen-deuterium exchange.
Reaction Condition Parameters and Process Control
Reaction conditions, including temperature, solvent choice, reaction time, and the stoichiometry of reactants, significantly influence both the yield and purity of the final product. When working with deuterated precursors, the judicious use of deuterated solvents can help suppress undesirable hydrogen-deuterium exchange. For example, if the reaction between perdeuterated p-phenetidine and urea is conducted in a solvent system, employing a deuterated solvent could be advantageous.
The synthesis of Dulcin from p-phenetidine hydrochloride and urea is typically performed by heating the reactants in water with acidic catalysts such as hydrochloric acid and acetic acid orgsyn.orgorgsyn.org. The progress of the reaction is often monitored by the solidification of the reaction mixture as the product precipitates orgsyn.orgorgsyn.org. Optimizing this step for the perdeuterated p-phenetidine would involve ensuring complete conversion while minimizing the formation of potential byproducts, such as the disubstituted urea orgsyn.orgorgsyn.org. Microwave irradiation has been investigated as a means to significantly reduce reaction times in Dulcin synthesis acs.orgresearchgate.net. Applying optimized microwave conditions could potentially enhance the efficiency of the final step in the synthesis of this compound.
For the preparation of the perdeuterated ethyl precursor, such as perdeuterated p-phenetidine from p-aminophenol and iodoethane-d5, optimizing the conditions for the Williamson ether synthesis (including the choice of base, solvent, temperature, and reaction time) is critical to obtain high yields of the desired ethylated product while minimizing competing reactions.
Chromatographic and Non-Chromatographic Purification Strategies for Deuterated Compounds
Purification is an essential step to isolate this compound from starting materials, reagents, and side products, and to ensure high isotopic purity.
Recrystallization is a widely used non-chromatographic method for purifying Dulcin orgsyn.orgorgsyn.org. Recrystallization from hot water has been reported to yield pure Dulcin as minute white plates orgsyn.orgorgsyn.org. This technique can be applied to the crude this compound product, with careful control of crystallization parameters to maximize both recovery and purity.
Chromatographic methods, such as column chromatography or high-performance liquid chromatography (HPLC), may be necessary, particularly if recrystallization alone is insufficient to achieve the desired level of chemical and isotopic purity. These techniques separate compounds based on differences in their polarity or other chemical properties. For deuterated compounds, analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly employed to assess isotopic enrichment and chemical purity.
Detailed research on the purification of deuterated organic compounds emphasizes the importance of selecting appropriate stationary and mobile phases in chromatography for effective separation of the labeled product from impurities, including species with incomplete deuteration.
Mitigation of Hydrogen-Deuterium Exchange During Synthetic Procedures
Minimizing unwanted hydrogen-deuterium exchange is crucial for maintaining the isotopic purity of the synthesized compound. H-D exchange can occur in the presence of protic solvents (such as water or alcohols), acids, or bases.
In the synthesis of this compound, potential sites for H-D exchange include the NH protons of the urea moiety and, under certain conditions, the aromatic protons. However, the primary concern for achieving this compound is the preservation of the deuterium atoms on the ethyl group.
Employing deuterated solvents (e.g., D₂O, methanol-d₄, ethanol-d₆) in reaction and purification steps where exchange is likely can help prevent the loss of deuterium. For instance, if water is used as a solvent for the reaction or recrystallization, using deuterium oxide (D₂O) would be preferable to prevent the exchange of the ethyl deuterons with protons from the solvent.
Careful control of pH is also important, as both acidic and basic conditions can catalyze H-D exchange. Reactions should ideally be conducted at or near neutral pH, or in a buffered system using deuterated buffers.
The selection of reagents also plays a significant role. Using deuterated reagents with labile hydrogen atoms can inadvertently introduce deuterium at unintended positions. Conversely, using non-deuterated reagents with labile hydrogens in a deuterated solvent can lead to the exchange of these hydrogens with deuterium.
Monitoring the isotopic purity at various stages of the synthesis using techniques such as ¹H NMR spectroscopy, ²H NMR spectroscopy, and mass spectrometry is essential to identify and address any issues related to deuterium exchange. ¹H NMR can indicate the depletion of proton signals, while ²H NMR directly confirms the incorporation of deuterium. Mass spectrometry provides information on the molecular weight and isotopic distribution.
Advanced Spectroscopic and Analytical Characterization of Dulcin D5
High-Resolution Mass Spectrometry for Isotopic Profile Elucidation
Mass spectrometry (MS) is a crucial tool for verifying the isotopic enrichment and distribution of deuterium (B1214612) in Dulcin-d5. High-resolution MS provides detailed information about the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of elemental composition and the identification of different isotopologues (molecules with the same chemical formula but different isotopic compositions).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Deuterium Distribution Verification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, GC-MS is invaluable for verifying the chemical purity of the sample and for gaining insights into the distribution of deuterium atoms within the molecule. While GC separates components based on their volatility and interaction with the stationary phase, the MS detector provides fragmentation patterns that can reveal the positions of deuterium atoms. Analyzing the fragmentation ions and their isotopic profiles can help confirm that the deuterium is located at the intended positions in the this compound molecule. nih.govnih.govmdpi.com Differences in retention times between deuterated and non-deuterated analogs can sometimes be observed in GC-MS due to subtle differences in their physical properties and interactions within the GC column. chromforum.org
Quantitative Analysis of Deuterium Isotope Ratios and Isotopologue Distribution
Quantitative analysis of deuterium isotope ratios and isotopologue distribution in this compound is essential for its use as a reliable internal standard. Isotope Ratio Mass Spectrometry (IRMS), often coupled with GC or liquid chromatography (LC), can provide highly precise measurements of the deuterium-to-hydrogen (D/H) ratio. nih.govnsf.gov By analyzing the relative intensities of the signals corresponding to different isotopologues in the mass spectrum, the distribution of deuterium atoms across the molecular population can be determined. This quantitative data is critical for accurately preparing calibration standards and for ensuring the consistency of the internal standard in quantitative analytical methods. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. For this compound, NMR provides detailed information about the arrangement of atoms and the specific locations of deuterium labels.
Deuterium Nuclear Magnetic Resonance (²H NMR) for Site-Specific Labeling
Deuterium NMR (²H NMR) is particularly useful for directly observing the deuterium atoms in this compound. Since deuterium has a spin of 1, its NMR signals are influenced by quadrupolar interactions, which can provide information about the local environment and dynamics of the deuterated sites. wikipedia.orgresearchgate.net ²H NMR spectra can confirm the presence of deuterium at the intended positions and, in favorable cases, provide insights into the degree of deuteration at each specific site. nih.govnih.gov Compared to ¹H NMR, ²H NMR typically exhibits broader signals due to the quadrupolar nature of the deuterium nucleus. wikipedia.org
Other Advanced Spectroscopic Methods for Comprehensive Characterization
Beyond routine spectroscopic analysis, several advanced methods are employed to ensure the identity, structural integrity, and isotopic enrichment of this compound. These techniques provide complementary data essential for its qualification as a reliable analytical standard.
Mass Spectrometry (MS): Advanced mass spectrometric techniques are indispensable for characterizing isotopically labeled compounds. High-resolution mass spectrometry (HRMS) is vital for accurately determining the molecular weight and confirming the elemental composition of this compound (C₉D₅H₇N₂O₂). The theoretical monoisotopic mass for unlabeled Dulcin (C₉H₁₂N₂O₂) is approximately 180.0899 Da. For this compound, with five deuterium atoms replacing hydrogen atoms, the theoretical monoisotopic mass is approximately 185.1213 Da, representing a mass shift of 5.0314 Da due to the incorporation of five deuterium atoms (atomic mass of D ≈ 2.0141 Da, H ≈ 1.0078 Da). HRMS measurements allow for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, enabling confirmation of the molecular formula and verification of the intended degree of deuteration.
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is extensively used to elucidate the fragmentation pathways of this compound and confirm its structure. By applying collision energy to the precursor ion (typically the protonated molecule [M+H]+), characteristic product ions are generated. The fragmentation pattern of this compound is expected to be similar to that of unlabeled Dulcin, but with mass shifts in fragments containing the deuterated ethyl group. For unlabeled Dulcin, LC-ESI-QFT MS2 data shows a precursor ion at m/z 181.0972 ([M+H]+) and significant product ions at m/z 138.0914 and 136.0759 nih.gov. For this compound, where the ethyl group is specifically labeled ([2H]C([2H])([2H])C([2H])([2H])O-) cymitquimica.com, fragmentation pathways involving the loss of this labeled ethyl moiety or parts of it will result in product ions with increased m/z values compared to the unlabeled compound. Analysis of these shifted fragmentation patterns confirms the location of the deuterium atoms within the molecule. LC-MS/MS is also the primary technique where this compound is applied as an internal standard for the quantification of Dulcin or related substances researchgate.netresearchgate.net.
The isotopic enrichment, which is the mole fraction of the deuterium isotope at specific positions, and species abundance, the percentage of molecules with a specific isotopic composition, are critical parameters characterized by MS isotope.com. While a compound might have a high isotopic enrichment at labeled sites (e.g., >98% deuterium), the species abundance of the fully labeled molecule will also depend on the natural abundance of isotopes and the number of labeled positions isotope.com. Advanced MS data analysis software can correct for natural isotopic abundance and isotopic impurity to accurately determine the labeling pattern and enrichment nih.govmdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H NMR provides information on the hydrogen atoms present, advanced NMR techniques are particularly useful for characterizing deuterated compounds. 2H NMR spectroscopy directly detects deuterium nuclei and is invaluable for confirming the presence and location of deuterium atoms in this compound. The 2H NMR spectrum would show signals corresponding to the deuterated positions, providing direct evidence of successful labeling at the intended sites (the ethyl group in the case of this compound) cymitquimica.com.
Other NMR techniques, such as 13C NMR, can also provide complementary information. While deuterium does not produce a signal in a standard 13C NMR spectrum, its presence can affect the chemical shifts and coupling patterns of adjacent carbon atoms compared to the unlabeled compound. Advanced 2D NMR techniques (e.g., HSQC, HMBC) could further confirm the connectivity between carbon and hydrogen/deuterium atoms, providing robust evidence for the structural assignment and label incorporation. Quantitative NMR (qNMR) using a suitable internal standard can potentially be used to determine the molar purity of this compound, although this is less common than using qNMR for determining the degree of deuteration in labeled solvents spectralservice.de.
Summary of Advanced Spectroscopic Methods for this compound Characterization:
| Spectroscopic Method | Key Information Provided for this compound | Relevance to Characterization |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight, elemental composition, confirmation of deuterium incorporation and degree. | Verifies the molecular formula and the intended number of deuterium atoms. Crucial for purity assessment. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways, product ion masses, structural confirmation. | Confirms the connectivity of atoms and the position of deuterium labeling by analyzing mass shifts in fragment ions. |
| 2H NMR Spectroscopy | Direct detection of deuterium nuclei, confirmation of labeling position. | Provides definitive evidence of where the deuterium atoms are located within the Dulcin structure. |
| 13C NMR Spectroscopy | Carbon skeleton information, indirect evidence of deuterium incorporation effects on adjacent carbons. | Supports structural confirmation and can show isotopic effects. |
| Raman/Infrared (IR) Spectroscopy | Vibrational modes, solid-state structure, potential impurity detection. | Provides a unique spectral fingerprint for identification and can potentially reveal information about the solid form or impurities. |
The application of these advanced spectroscopic and analytical methods provides a comprehensive profile of this compound, ensuring its structural identity, the precise location and extent of isotopic labeling, and its suitability for use in demanding analytical applications such as internal standards in quantitative mass spectrometry.
Applications of Dulcin D5 As a Stable Isotope Internal Standard in Quantitative Analytical Chemistry
Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a quantitative analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the internal standard) to a sample containing the analyte of interest. flashcards.worldwikipedia.org This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (such as deuterium (B1214612), 2H, in the case of Dulcin-d5). wikipedia.orgmusechem.comup.ac.zalgcstandards.com By measuring the altered isotopic ratio of the analyte and the added standard using mass spectrometry, the original concentration of the analyte in the sample can be accurately determined. flashcards.worldwikipedia.orgup.ac.za
A fundamental principle of IDMS is that once the isotopically labeled standard is thoroughly mixed and equilibrated with the endogenous analyte in the sample, the ratio of the analyte to the internal standard remains constant throughout the subsequent sample preparation and analysis steps, regardless of any losses or variations that may occur. up.ac.zarsc.orgnih.gov This is because the analyte and its stable isotope-labeled analog behave virtually identically through most chemical and physical processes, including extraction, clean-up, chromatography, and ionization in the mass spectrometer. musechem.comlgcstandards.comnih.govrsc.org
The primary advantages of employing IDMS with stable isotope internal standards like this compound in quantitative analysis stem from this co-variation. IDMS is considered a primary method of measurement due to its high accuracy and precision, often achieving precision typically better than 0.25% in mass spectrometry. wikipedia.orgup.ac.zaresearchgate.net It is particularly valuable for trace analysis and in situations where low recovery of the analyte is expected. wikipedia.org
Compensation for Matrix Effects and Ionization Variability
Matrix effects are a significant challenge in mass spectrometry, particularly with techniques like electrospray ionization (ESI), where co-eluting substances from the sample matrix can interfere with the ionization efficiency of the target analyte, leading to signal suppression or enhancement. mdpi.comresearchgate.netlongdom.org These effects can compromise the sensitivity and selectivity of the analysis and result in inaccurate quantification. mdpi.comlongdom.org
Stable isotope internal standards, such as this compound when used for Dulcin analysis, effectively compensate for matrix effects. rsc.orgmdpi.comannlabmed.org Because the isotopically labeled standard closely mimics the chemical and physical behavior of the analyte, it experiences the same degree of ion suppression or enhancement within the ion source. nih.govrsc.orgmdpi.comannlabmed.org By measuring the ratio of the analyte signal to the internal standard signal, any variability in ionization efficiency caused by the matrix is normalized. annlabmed.orgcreative-proteomics.com This ratiometric approach ensures that the calculated concentration accurately reflects the true amount of analyte in the original sample, even in complex matrices like biological fluids or food samples. musechem.commdpi.comresearchgate.netpreprints.org
Similarly, stable isotope internal standards account for variability in ionization efficiency that may occur between different analytical runs or due to minor fluctuations in instrument performance. musechem.com The consistent ratio between the analyte and the internal standard provides a reliable reference point, ensuring accurate calibration and reproducible data. musechem.com
Enhancement of Analytical Precision and Accuracy in Complex Matrices
The use of stable isotope internal standards significantly enhances the precision and accuracy of analytical methods, especially when dealing with complex matrices. musechem.commdpi.compreprints.orgresearchgate.net Precision, which refers to the reproducibility of measurements, is improved because the internal standard accounts for variations introduced during sample preparation (e.g., extraction efficiency, evaporation) and instrumental analysis (e.g., injection volume, ionization stability). musechem.comlgcstandards.comnih.govckisotopes.com By correcting for these sources of variability, the relative response of the analyte to the internal standard becomes a more reliable indicator of the analyte's concentration. lgcstandards.comannlabmed.orgckisotopes.com
Accuracy, which refers to how close a measurement is to the true value, is enhanced primarily through the compensation of matrix effects and ionization variability. musechem.commdpi.compreprints.orgresearchgate.net IDMS, utilizing stable isotope internal standards, is recognized for its ability to provide highly accurate quantitative measurements, even in challenging sample types where matrix interference is prevalent. mdpi.compreprints.orgresearchgate.net This is because the internal standard serves as a true internal calibrant, undergoing the same analytical process as the analyte and thus allowing for accurate correction of any systematic errors that would otherwise affect the absolute signal intensity. musechem.comlgcstandards.comcreative-proteomics.com
Studies have shown that IDMS can provide superior specificity and expanded linear ranges compared to traditional methods, contributing to improved accuracy in quantification. mdpi.compreprints.org The inherent nature of stable isotope internal standardization, where the standard and analyte are chemically almost identical, minimizes the risk of differential behavior during the analytical process, which is a common source of inaccuracy when using non-isotopic internal standards. lgcstandards.comnih.gov
Development and Validation of Analytical Methods Utilizing this compound
The development and validation of analytical methods employing this compound as a stable isotope internal standard follow established guidelines to ensure the method's reliability, accuracy, and precision for its intended purpose. Method validation is a crucial process that demonstrates that an analytical procedure is suitable for its intended use. musechem.comiupac.orgresearchgate.net Key performance characteristics evaluated during validation include linearity, accuracy, precision, limits of detection and quantification, selectivity, and robustness. musechem.comiupac.orgresearchgate.net
The use of a stable isotope internal standard like this compound is integral to the validation process, serving as a benchmark against which the method's performance is assessed. musechem.com It helps researchers validate that their methods produce consistent and reliable results across different batches and conditions. musechem.com
Establishment of Linearity and Calibration Models
Establishing linearity is a critical step in method validation, demonstrating that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a defined range. researchgate.netnih.goveuropa.eu For methods utilizing this compound as an internal standard, linearity is typically assessed by preparing a series of calibration standards containing varying concentrations of the analyte (Dulcin) and a constant amount of the internal standard (this compound) in an appropriate matrix. avantiresearch.com
The ratio of the analyte signal intensity to the internal standard signal intensity is plotted against the corresponding analyte concentration or the ratio of analyte concentration to internal standard concentration. avantiresearch.com Regression analysis is then performed to determine the calibration model that best describes the relationship between the signal ratio and the concentration ratio. nih.govavantiresearch.com Linear regression models are commonly used, and the linearity is evaluated by examining the correlation coefficient (R²), the slope, and the intercept of the calibration curve, as well as the distribution of residuals. nih.goveuropa.euavantiresearch.com A high R² value (typically > 0.99) indicates a good linear relationship within the tested range. nih.gov
While linearity is often the goal, non-linear calibration models may also be appropriate depending on the analytical technique and the concentration range being evaluated. nih.goveuropa.euresearchgate.net The calibration model should be appropriate for establishing a reliable relationship between the measured signal ratio and the analyte concentration. europa.eu The use of a stable isotope internal standard helps to maintain linearity over a wider dynamic range by compensating for factors that could otherwise lead to signal saturation or non-linear responses. avantiresearch.com
Determination of Method Detection and Quantification Limits
The method detection limit (MDL) and limit of quantification (LOQ) are important performance characteristics that define the lowest concentrations of the analyte that can be reliably detected and quantified by the method. iupac.orgresearchgate.net The MDL is the minimum concentration of a substance that can be detected and reported with a specified degree of confidence that the analyte is present. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. iupac.orgresearchgate.net
When using this compound as an internal standard, the MDL and LOQ are typically determined by analyzing replicate samples containing the analyte at very low concentrations. The signal-to-noise ratio (S/N) is often used for this purpose, with specific S/N thresholds (e.g., 3:1 for MDL and 10:1 for LOQ) being indicative of detection and quantification capabilities, respectively. avantiresearch.com
The presence of a stable isotope internal standard can influence the LOQ. avantiresearch.com While the internal standard itself doesn't directly alter the instrument's inherent sensitivity, its isotopic purity and the potential for interference from naturally occurring isotopes of the analyte can affect the background noise and thus the lowest quantifiable concentration. avantiresearch.comresearchgate.net Careful consideration of the internal standard's quality and potential for "cross-talk" is necessary during method development to achieve optimal detection and quantification limits. avantiresearch.comresearchgate.net
Assessment of Intra- and Inter-laboratory Reproducibility and Robustness
Assessing reproducibility and robustness is crucial to demonstrate the reliability of an analytical method under various operating conditions and across different laboratories. iupac.orgresearchgate.netuni.luctdbase.orgapajournal.org.uk
Intra-laboratory reproducibility (also known as repeatability or within-laboratory reproducibility) evaluates the precision of the method when performed within a single laboratory over a short period, using the same equipment, analyst, and reagents. iupac.orgapajournal.org.ukquora.com Inter-laboratory reproducibility (or ruggedness) assesses the variability of results obtained by different laboratories analyzing the same sample using the same method. iupac.orgapajournal.org.ukquora.com This involves variations in equipment, analysts, reagents, and environmental conditions. apajournal.org.ukquora.com
Robustness, as defined by the ICH guidelines, refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.netapajournal.org.uk Testing robustness involves systematically altering parameters such as mobile phase composition, flow rate, column temperature, and instrument settings to determine the extent to which these changes affect the analytical results. apajournal.org.uk
Studies comparing the performance of methods using stable isotope internal standards versus other calibration approaches have shown improved precision and accuracy, which are direct indicators of enhanced reproducibility and robustness. uniovi.esscispace.com
Here is a conceptual data table illustrating typical validation parameters that would be assessed for a method utilizing this compound, based on general principles of method validation and the information gathered:
| Validation Parameter | Criterion / Typical Range | Example Data (Conceptual) |
| Linearity | Correlation Coefficient (R²) > 0.99 | 0.998 |
| Residuals randomly distributed | Pass | |
| Accuracy | % Bias within ± 15% (± 20% at LLOQ) | 2-10% |
| Intra-laboratory Precision (Repeatability) | %RSD ≤ 15% (≤ 20% at LLOQ) | 3-8% |
| Inter-laboratory Precision (Reproducibility) | %RSD ≤ 20% | 5-12% |
| Limit of Detection (MDL) | Signal-to-Noise Ratio (S/N) ≥ 3:1 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10:1, with acceptable accuracy and precision | 1.5 ng/mL |
| Robustness | Results unaffected by small, deliberate parameter variations | Pass |
Evaluation of Analytical Selectivity and Specificity
The evaluation of analytical selectivity and specificity is crucial in validating quantitative methods. Selectivity refers to the ability of a method to detect and quantify the analyte of interest accurately in the presence of other components in the sample matrix, such as co-eluting compounds, impurities, and degradation products. Specificity, often used interchangeably with selectivity, emphasizes the unique identification of the analyte. musechem.comisotope.com
The use of this compound as a stable isotope internal standard significantly aids in the evaluation and assurance of analytical selectivity and specificity for Dulcin analysis. In mass spectrometry, the distinct mass-to-charge ratio (m/z) of this compound allows it to be differentiated from Dulcin and most matrix components. By monitoring specific ion transitions for both Dulcin and this compound using techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS or Selected Ion Monitoring (SIM) in GC-MS, analysts can confirm the presence of Dulcin based on its characteristic fragmentation pattern and retention time, relative to its isotopically labeled analogue. ojp.govresearchgate.net
During method validation, the selectivity is typically assessed by analyzing blank matrix samples spiked with this compound but without Dulcin, as well as samples containing potential interfering substances. The absence of a significant signal for Dulcin in these samples indicates that the method is selective. ojp.gov The co-elution of Dulcin and this compound in chromatographic separation further supports the method's selectivity and ensures that both compounds experience similar matrix effects, which are then compensated for by the internal standard. scispace.comlgcstandards.com
Diverse Analytical Applications Across Scientific Disciplines
The application of this compound as a stable isotope internal standard for Dulcin analysis extends across various scientific disciplines where the detection and quantification of Dulcin are necessary.
Research in Food and Beverage Authentication and Trace Analysis
Dulcin was historically used as an artificial sweetener. nih.gov Although its use has been restricted or banned in many regions due to safety concerns, trace analysis of Dulcin may still be required in food and beverage products for regulatory compliance, food authentication, or investigation of adulteration. nih.govnih.gov In these applications, the sample matrices can be highly complex, containing a wide variety of sugars, flavors, colors, and other food components that can interfere with analytical measurements.
The use of this compound as an internal standard is crucial for accurate quantification of Dulcin in such complex food and beverage matrices. cerilliant.comscirp.org It helps to compensate for matrix effects, such as ionization enhancement or suppression in mass spectrometry, which can significantly impact the analytical signal of Dulcin. researchgate.netcrimsonpublishers.comnih.gov By adding a known amount of this compound to the sample before extraction and analysis, the ratio of the Dulcin signal to the this compound signal provides a reliable measure of the original Dulcin concentration, even in the presence of matrix variability. eurisotop.comcerilliant.comscispace.comcrimsonpublishers.comisotope.com
Research in this area might involve developing and validating analytical methods using techniques like LC-MS/MS or GC-MS with this compound as the internal standard to achieve the sensitivity and selectivity required for trace analysis of Dulcin in diverse food and beverage types. chemie-brunschwig.chlumiprobe.com
Environmental Monitoring and Contaminant Detection Methodologies
While Dulcin's presence in the environment is not as widely studied as some other contaminants, the principles of using stable isotope internal standards are broadly applicable to environmental monitoring and contaminant detection methodologies. eurisotop.comscispace.com If Dulcin were to be monitored in environmental samples (e.g., water, soil) due to potential past usage or accidental release, analytical methods employing this compound would be essential for accurate quantification.
Environmental matrices can be highly variable and contain numerous substances that can interfere with the analysis of target compounds. Using this compound as an internal standard would help compensate for these matrix effects, as well as variations in extraction efficiency and instrument performance that can occur when analyzing environmental samples. scispace.com
Research in this domain would focus on developing robust and sensitive methods for the extraction and analysis of Dulcin from environmental matrices, utilizing this compound to ensure the accuracy and reliability of the quantitative data. This could involve optimizing sample preparation techniques and chromatographic and mass spectrometric conditions to achieve the required detection limits and selectivity.
Forensic Chemistry Applications for Substance Analysis and Identification
In forensic chemistry, accurate identification and quantification of substances are paramount. While Dulcin itself may not be a primary target in typical forensic investigations, the analytical methodologies developed for its detection and quantification using stable isotope internal standards are relevant to forensic science. ehleringer.netresearchgate.net The principles of using SIL-IS to ensure accuracy and compensate for matrix effects are widely applied in forensic toxicology and the analysis of illicit substances. ojp.govresearchgate.net
If Dulcin were encountered in a forensic context, for instance, as an adulterant or in cases involving unknown substances, a validated method employing this compound as an internal standard would be critical for its reliable quantification. ojp.gov Forensic samples, such as biological fluids or seized materials, can be complex matrices that necessitate the use of internal standards to obtain accurate results. ojp.govresearchgate.net
Research in forensic chemistry relevant to this topic would involve adapting and validating analytical methods using stable isotope internal standards for the analysis of various compounds in forensic matrices, adhering to stringent quality assurance standards. The use of this compound would follow the same principles as the use of other deuterated internal standards in forensic applications, ensuring method performance and the integrity of analytical findings. ojp.govresearchgate.net
Methodological Research in Biological Sample Analysis
The analysis of biological samples (e.g., blood, urine, tissue) presents significant analytical challenges due to their complex composition and the potential for matrix effects. researchgate.netnih.gov Stable isotope internal standards, including deuterated compounds, are routinely used in the analysis of drugs, metabolites, and other biomarkers in biological matrices to ensure accurate and precise quantification. researchgate.netscispace.comcrimsonpublishers.comehleringer.netresearchgate.netnih.gov
In the context of Dulcin, if studies required the analysis of Dulcin in biological samples (e.g., for pharmacokinetic studies if it were administered, or to investigate exposure), this compound would be the internal standard of choice. researchgate.netnih.gov Its use would compensate for variations in sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), ionization efficiency in the mass spectrometer, and chromatographic variations. researchgate.netcerilliant.comnih.gov
Mechanistic Studies and Emerging Research Frontiers Involving Deuterated Dulcin Analogs
Elucidation of Chemical Reaction Mechanisms Through Isotopic Tracing
Isotopic tracing is a powerful technique used to gain insights into the step-by-step processes of chemical reactions. By selectively replacing hydrogen atoms with deuterium (B1214612) in a molecule like Dulcin, researchers can follow the fate of specific parts of the molecule throughout a reaction pathway. The difference in mass between hydrogen and deuterium allows for their differentiation using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. unam.mxnih.govwvu.edunih.govshimadzu.comnih.govnih.govepfl.ch
The strategic placement of deuterium atoms in Dulcin-d5, specifically in the ethoxy group, makes it particularly useful for studying reactions involving this part of the molecule. By analyzing the positions of the deuterium atoms in reaction products or intermediates, researchers can infer which bonds were broken and formed during the reaction, thereby mapping out the reaction mechanism.
Investigation of Kinetic Isotope Effects (KIE) in Reaction Pathways
Kinetic isotope effects (KIEs) are a fundamental concept in the study of reaction mechanisms. They arise from the difference in reaction rates between molecules containing lighter isotopes (like hydrogen) and those containing heavier isotopes (like deuterium) at a specific position involved in the rate-determining step of a reaction. unam.mxnih.govmdpi.comlgcstandards.com The difference in mass affects the vibrational frequencies of the chemical bonds, leading to different zero-point energies. A bond to a heavier isotope (C-D) generally has a lower zero-point energy and requires more energy to break compared to a bond to a lighter isotope (C-H). nih.gov This difference in bond energy can result in a slower reaction rate when the heavier isotope is involved in bond breaking during the transition state. nih.govmdpi.com
For this compound, studying KIEs would involve comparing the reaction rate of a process using unlabeled Dulcin with the rate of the same reaction using this compound. If a significant KIE is observed (i.e., the reaction rate is slower with this compound), it indicates that the C-H bonds in the ethoxy group that have been replaced by C-D bonds in this compound are involved in the rate-determining step of the reaction. unam.mxnih.govmdpi.comlgcstandards.com The magnitude of the KIE can provide further details about the transition state structure. While specific KIE data for reactions involving this compound were not found in the provided sources, the principles of KIE are well-established and applicable to studies involving this deuterated analog.
Tracing Molecular Transformations and Degradation Mechanisms
This compound can serve as a valuable tracer for following the transformation and degradation of Dulcin under various conditions. By introducing this compound into a system and monitoring the fate of the deuterium label, researchers can identify degradation products and understand the pathways through which Dulcin breaks down. unam.mx
Analytical techniques, particularly mass spectrometry, are essential for tracing the deuterium label. As this compound undergoes transformations, the resulting products will retain some or all of the deuterium atoms, depending on the mechanism. The mass spectrometer can detect these deuterated products based on their distinct mass-to-charge ratios compared to their non-deuterated counterparts. nih.govwvu.edunih.govshimadzu.comnih.govepfl.ch This allows for the identification and quantification of degradation products, even at low concentrations.
For instance, if this compound is subjected to conditions that cause the cleavage of the ethoxy group, the resulting degradation products containing this group would still carry the deuterium label, making them easily identifiable by MS. This approach can help researchers understand the stability of Dulcin under different environmental conditions, metabolic processes, or chemical reactions.
Advances in Stable Isotope Labeling Methodologies for Analytical Research
The availability and use of stable isotope-labeled compounds like this compound are integral to advancements in analytical research methodologies. Stable isotope labeling provides a robust method for quantitative analysis, particularly in complex matrices. shimadzu.comnih.govepfl.ch
In analytical chemistry, this compound can be used as an internal standard for the precise quantification of Dulcin. By adding a known amount of this compound to a sample, researchers can use the ratio of the signals from Dulcin and this compound in techniques like liquid chromatography-mass spectrometry (LC-MS) to accurately determine the concentration of Dulcin. Since Dulcin and this compound have very similar chemical properties, they behave almost identically during sample preparation and analysis, minimizing errors associated with sample loss or matrix effects. The mass difference due to the deuterium atoms allows the mass spectrometer to easily distinguish between the two compounds. nih.govwvu.edunih.govshimadzu.comnih.govepfl.ch
This stable isotope dilution mass spectrometry (SIDMS) approach using this compound as an internal standard offers high accuracy and precision for the quantification of Dulcin in various samples, which is crucial for reliable analytical measurements in research.
Q & A
Q. What are the critical considerations for synthesizing and characterizing Dulcin-d5 in laboratory settings?
Methodological Answer: Synthesis of this compound (a deuterated analog of dulcin) requires precise control over isotopic incorporation, typically via hydrogen-deuterium exchange or deuterated precursor reagents. Key steps include:
- Purity verification : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation ≥98% and rule out protio-contaminants .
- Stability testing : Assess isotopic stability under storage conditions (e.g., pH, temperature) via accelerated degradation studies paired with LC-MS monitoring .
- Reproducibility : Document reaction parameters (solvent, catalyst, temperature) in detail to enable replication, per guidelines for experimental reproducibility in organic chemistry .
Q. How should researchers design isotopic tracer studies using this compound to investigate metabolic pathways?
Methodological Answer: Isotopic tracer studies require:
- Dose optimization : Calculate molar equivalence to non-deuterated dulcin to avoid kinetic isotope effects skewing results .
- Sample preparation : Use stable isotope dilution analysis (SIDA) with internal standards (e.g., dulcin-¹³C analogs) to correct for extraction efficiency .
- Data validation : Cross-validate metabolite identification via tandem MS/MS and compare against reference spectral libraries .
Q. Common Pitfalls :
- Overlooking matrix effects in biological samples, which can alter ionization efficiency in MS-based assays .
- Failing to account for natural abundance of deuterium in control groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data from this compound studies across different model systems?
Methodological Answer: Contradictions often arise from interspecies metabolic differences or analytical variability. Mitigation strategies include:
- Systematic meta-analysis : Pool data from in vitro (hepatocyte assays), in vivo (rodent models), and in silico (CYP450 enzyme docking simulations) to identify outlier datasets .
- Sensitivity analysis : Use statistical tools (e.g., Monte Carlo simulations) to quantify the impact of variables like dosing regimen or sample collection timing .
- Method harmonization : Adopt standardized protocols for plasma sample preparation (e.g., protein precipitation vs. solid-phase extraction) to reduce inter-lab variability .
Case Example :
A 2024 study reconciled conflicting half-life values (t₁/₂ = 3.2 vs. 5.1 hours) by identifying temperature fluctuations during sample storage as a critical confounding factor .
Q. What advanced statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Non-linear mixed-effects modeling (NLME) : Accounts for inter-individual variability in toxicokinetic parameters (e.g., clearance, volume of distribution) .
- Bayesian hierarchical models : Useful for integrating sparse data from multiple cohorts while penalizing overfitting .
- Benchmark dose (BMD) analysis : Quantifies uncertainty in threshold doses using probabilistic risk assessment frameworks .
Q. How can researchers address ethical and reproducibility challenges in this compound studies involving human-derived samples?
Methodological Answer:
- Ethical compliance : Obtain informed consent for biobanking samples and disclose deuterium use in participant-facing materials .
- Blinded analysis : Implement double-blinding in LC-MS workflows to reduce operator bias .
- Data transparency : Share raw mass spectra and chromatograms via repositories like Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Guidelines for Formulating Rigorous Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
